molecular formula C10H10N2O2 B8587640 (3-Methoxyquinoxalin-5-yl)methanol

(3-Methoxyquinoxalin-5-yl)methanol

Cat. No.: B8587640
M. Wt: 190.20 g/mol
InChI Key: DIGFZXLQKKRSNC-UHFFFAOYSA-N
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Description

(3-Methoxyquinoxalin-5-yl)methanol: is a chemical compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of quinoxaline derivatives often involves metal-catalyzed reactions. For example, nanoparticle-supported cobalt catalysts, Ga(ClO₄)₃, and Fe(ClO₄)₃ have been used to catalyze the synthesis of quinoxalines . These methods are preferred for their efficiency and scalability.

Comparison with Similar Compounds

Uniqueness: (3-Methoxyquinoxalin-5-yl)methanol is unique due to its specific methoxy and hydroxyl functional groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups allow for various chemical modifications, making it a versatile intermediate in the synthesis of more complex quinoxaline derivatives .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(3-methoxyquinoxalin-5-yl)methanol

InChI

InChI=1S/C10H10N2O2/c1-14-9-5-11-8-4-2-3-7(6-13)10(8)12-9/h2-5,13H,6H2,1H3

InChI Key

DIGFZXLQKKRSNC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2N=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 3-methoxy-quinoxaline-5-carbaldehyde (4.05 g, 21.5 mmol; see WO 2006/032466) in EtOH (150 mL) cooled at 0° C., NaBH4 (814 mg, 21.5 mmol) was added in one portion. The reaction mixture was warmed to rt and stirred for 1 h. The mixture was quenched at 0° C. by addition of 1M HCl until H2 evolvement ceased, then concentrated under reduced pressure. The phases were separated between EA and sat. aq. NaHCO3, the org. layer was dried over MgSO4 and concentrated under reduced pressure. The residue was chromatographed on SiO2 (DCM-MeOH—NH4OH: 1000:50:4) to afford the title alcohol as a dark yellow solid (2.92 g, 71% yield).
Quantity
4.05 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
814 mg
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 3-methoxy-quinoxaline-5-carbaldehyde (prepared as described in WO 2006/032466, 5.0 g, 26.57 mmol) in EtOH (200 mL) cooled at 0° C., NaBH4 (1.1 g) was added in one portion. The reaction mixture was warmed to rt and THF (50 mL) was added. A clear solution was obtained. The mixture was further stirred at rt for 30 min. Water (200 mL) was added and the volatiles were removed in vacuo. The residue was filtered off, washed with water. The solid was dried under HV to afford the title alcohol as a brown solid (4.8 g, 95% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
95%

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